molecular formula C11H21NO2 B13190287 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one

Cat. No.: B13190287
M. Wt: 199.29 g/mol
InChI Key: LXNGVOCAYCIKOQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one (CAS 1594499-26-9) is a high-purity synthetic organic compound with a molecular formula of C11H21NO2 and a molecular weight of 199.29 . It features a piperidin-2-one core, a privileged scaffold in medicinal chemistry renowned for its significant role in the construction of pharmacologically active molecules . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are integral to the development of substances targeting a wide range of conditions, including disorders of the central nervous system, metabolic diseases, and more . The structure of this compound, which includes a hydroxyalkyl side chain, suggests its potential utility as a key synthetic intermediate or building block in organic synthesis and drug discovery programs . Researchers can exploit this scaffold for the exploration of new therapeutic agents, particularly given the established importance of piperidine and its derivatives in the development of compounds for neurodegenerative diseases, glaucoma, and atherosclerosis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one

InChI

InChI=1S/C11H21NO2/c1-8(2)11(3,14)7-9-5-4-6-12-10(9)13/h8-9,14H,4-7H2,1-3H3,(H,12,13)

InChI Key

LXNGVOCAYCIKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC1CCCNC1=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidin-2-one Core

A foundational step involves the synthesis of the piperidin-2-one ring, which is a six-membered lactam. One efficient method for preparing substituted piperidinones is through the reduction and protection of 3-pyridone derivatives, followed by oxidation to the lactam form.

Example Process for 1-BOC-3-piperidone (a structurally related intermediate):

Step Reagents/Conditions Description Yield/Purity
1 3-Pyridone + NaBH4 in alkaline aqueous solution (NaOH), 0.5–10 h, -5 to 100 °C Reduction to 3-hydroxy piperidine 95% yield reported
2 3-Hydroxy piperidine + tert-Butyl dicarbonate (BOC), alkaline conditions, 30 min–10 h, -10 to 50 °C Protection of piperidine nitrogen High yield, controlled pH 6–7
3 BOC-protected 3-hydroxy piperidine + ketone (e.g., acetone), catalyst (AlCl3 or Al isopropylate), 1–24 h, 30–150 °C Oppenauer oxidation to 1-BOC-3-piperidone Total recovery ~80%, purity >98%
4 Reduced pressure distillation Purification of 1-BOC-3-piperidone High purity product

This sequence provides a high-efficiency, low-pollution synthetic route suitable for industrial-scale production, with mild reaction conditions and environmentally friendly processes.

Introduction of the Hydroxy-2,3-dimethylbutyl Side Chain

The hydroxy-substituted alkyl side chain (2-hydroxy-2,3-dimethylbutyl) can be introduced through alkylation or coupling reactions involving appropriate haloalkyl or hydroxyalkyl intermediates.

A relevant approach is the ring closure of halo-hydroxyalkyl amines to form hydroxy-substituted piperidine derivatives:

Step Reagents/Conditions Description Notes
1 5-Halo-2-hydroxypentylamine hydrohalide + inorganic base in water, 10–15 °C Cyclization to 3-hydroxypiperidine Control temperature below 15 °C to avoid side reactions
2 Isolation of 3-hydroxypiperidine Purification step X = Cl or Br

This method is applicable for preparing hydroxy-substituted piperidine intermediates that can be further functionalized.

Functional Group Transformations and Final Assembly

To achieve the final compound, the hydroxy-alkyl substituent must be attached at the 3-position of the piperidin-2-one ring. Peptide bond formation techniques and coupling reactions are useful here, especially when modifying carboxylic acid derivatives with amines or amino alcohols.

Representative synthetic steps from related hydroxy-alkyl derivatives:

Step Reagents/Conditions Description Yield/Notes
1 Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate + hydrazine hydrate, reflux in ethanol, 9 h Hydrazinolysis to hydrazide Moderate to high yield
2 Hydrazide + NaNO2/HCl at 0 °C Formation of azide intermediate Controlled temperature critical
3 Azide + primary or secondary amines at 0 °C, 12 h Coupling to form N-alkyl hydroxy amides Excellent yields reported
4 Acid derivatives + amino acid ester hydrochlorides + coupling agents (DCC, NHS) Peptide bond formation High purity products

These methods demonstrate the feasibility of coupling hydroxyalkyl substituents to nitrogen-containing heterocycles under mild conditions, which can be adapted for the target compound.

  • Summary Table of Key Preparation Methods
Preparation Stage Method Description Key Reagents Reaction Conditions Yield/Purity References
Piperidin-2-one core synthesis Reduction of 3-pyridone, BOC protection, Oppenauer oxidation NaBH4, BOC2O, AlCl3, ketones 0–100 °C, alkaline, 0.5–24 h ~80% total yield, >98% purity
Hydroxy-substituted piperidine formation Cyclization of 5-halo-2-hydroxyalkylamine hydrohalides Haloalkylamines, inorganic base 10–15 °C, aqueous Not specified
Side chain coupling Hydrazinolysis, azide formation, amine coupling, peptide bond formation Hydrazine, NaNO2, amines, DCC, NHS 0–25 °C, reflux, 9–12 h Excellent yields
  • Conclusion

The preparation of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves a combination of advanced synthetic techniques including selective reduction, protective group chemistry, cyclization of halo-hydroxyalkyl amines, and peptide-like coupling reactions. The most efficient routes employ mild reaction conditions, environmentally friendly reagents, and provide high yields and purity, suitable for scale-up. The integration of these methods from diverse sources forms a robust synthetic strategy for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one are varied, ranging from roles in pharmaceutical research to its identification in chemical databases . This compound, also known by other industrial application-specific names, has garnered interest for its potential biological activities and uses in synthesizing other compounds .

Chemical Information and Structure

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one has the molecular formula C11H21NO2C_{11}H_{21}NO_2 . It is identified by the PubChem CID 114497696 . This compound's molecular information can be encoded to facilitate its search and use in various applications .

Pharmaceutical Research

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a structural component in the synthesis of novel dual MDH1/2 inhibitors aimed at treating lung cancer .

  • MDH1/2 Inhibitors Researchers have explored piperidine-ring-containing compounds for their ability to inhibit malate dehydrogenase 1 and 2 (MDH1/2), crucial enzymes in cancer metabolism .
  • Lung Cancer Cell Lines A study showed that a compound containing a piperidine ring inhibited the growth of A549 and H460 lung cancer cell lines . The compound also reduced ATP content in A549 cells and suppressed the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), which is significant because HIF-1α is linked to the expression of genes like GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1) .
  • HIF-1α Target Genes The compound also inhibited HIF-1α-regulated CD73 expression in A549 lung cancer cells under hypoxia, suggesting it could be a valuable component in developing next-generation dual MDH1/2 inhibitors for lung cancer .

Structure-Activity Relationship (SAR) Studies

  • Inhibitory Activity Alterations to the base compound's structure affect its inhibitory activity. For instance, an electron-donating group (OMe) at the meta position led to a loss of activity in MDH1 . Similarly, replacing a specific side chain with a 4-(3,3-dimethylbutyl) moiety maintained moderate MDH1 and MDH2 inhibition .
  • Piperidine Ring Importance Replacing an ether-linked aliphatic chain with an amine-linked piperidine ring resulted in dual inhibitory activity against MDH1 and MDH2 .

Synthetic Chemistry Applications

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one can be utilized as a building block in synthesizing complex molecules .

  • Cyanophosphorylation Reactions In synthetic applications, cyanophosphorylation methods have provided crucial unsaturated nitriles, which led to bioactive compounds .
  • Total Synthesis The CPs-SmI2 method has been employed in organic syntheses, such as synthesizing the natural spongian pentacyclic diterpene, aplyroseol-1, and in preparing nitriles from chiral ketones in the total synthesis of (±)-aphidicolin .
  • Allylic Rearrangement Derivatives of α,β-unsaturated ketones can be transformed into conjugated allylic phosphates via BF3·Et2O-catalyzed allylic rearrangement .

Safety and Bioavailability Assessment

The assessment of safety and bioavailability is important in cosmetic and pharmaceutical applications .

  • Cosmetic Products Cosmetic products undergo thorough investigations to ensure safety and effectiveness, following guidelines such as the European Union Directive (1223/2009) .
  • Dermatokinetics Evaluating the bioavailability of drug molecules at the site of action provides insight into the efficiency of a dosage form .
  • Topical Formulations Assessing skin bioavailability and toxicity is important for topical formulations to evaluate toxicity and ensure that drug molecules do not adversely affect the skin or reach systemic circulation . Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidinone ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Ring Modifications: Piperidin-2-one vs. Pyrrolidin-2-one

A key analogue, 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one (CAS 1600203-61-9), replaces the piperidinone ring with a five-membered pyrrolidinone. Key differences include:

Property 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
Molecular Formula Not explicitly reported (inferred: C₁₁H₂₁NO₂) C₁₀H₁₉NO₂
Ring Size 6-membered (piperidinone) 5-membered (pyrrolidinone)
Hydrogen Bonding Likely higher due to longer chain Moderate (smaller ring may restrict rotation)

Substituent Variations in Piperidin-2-one Derivatives

(a) Aromatic Substituents: Benzylidene Derivatives

Compounds like (E)-3-benzylidenepiperidin-2-one (Pi1) and its substituted variants (e.g., Pi2–Pi4 ) feature aromatic groups at the 3-position. These derivatives exhibit antifungal activity against Colletotrichum orbiculare, with MIC values ranging from 12.5–50 μg/mL .

Compound Substituent Antifungal MIC (μg/mL)
Pi1 Benzylidene 25.0
Pi2 4-Methylbenzylidene 12.5
Pi3 3-Methylbenzylidene 25.0
Pi4 2-Methylbenzylidene 50.0
(b) Aliphatic Substituents
  • 1-(Propan-2-yl)-3-[(propan-2-yl)amino]piperidin-2-one (CAS 37712-79-1) has isopropyl and isopropylamino groups. Its physicochemical properties include a topological polar surface area (TPSA) of 32.3 Ų and two hydrogen-bond acceptors, suggesting moderate solubility .
  • 3-Hydroxy-1-methyl-2-piperidinone (synonyms: 1-methyl-2-oxo-3-piperidinol) features a hydroxyl group directly on the piperidinone ring, enhancing polarity but limiting alkyl chain flexibility compared to the target compound .

Biological Activity

3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a piperidine derivative notable for its potential biological activities, particularly in pharmacology. This compound features a hydroxyl group and a piperidinone moiety, which are critical for its interaction with various biological targets. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{12}H_{23}NO
  • Molecular Weight : 199.29 g/mol
  • Structure : The compound consists of a piperidine ring substituted at the 3-position with a 2-hydroxy-2,3-dimethylbutyl group.

Research indicates that 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group enhances its binding properties, potentially leading to the inhibition or activation of specific pathways. Detailed studies are ongoing to elucidate these interactions further.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit growth in lung cancer cell lines, showing promise as a potential therapeutic agent.
  • Enzyme Inhibition : The compound's interactions with specific enzymes have been investigated. Its mechanism may involve inhibition of pyruvate dehydrogenase kinase, which is crucial in metabolic regulation and cancer metabolism .
  • Neuroprotective Effects : Some studies indicate that similar piperidine derivatives possess neuroprotective properties, suggesting that 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one might also contribute to neuroprotection through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineEffect ObservedReference
AnticancerA549 (Lung Cancer)Growth inhibition
Enzyme InhibitionPyruvate DehydrogenaseInhibition
NeuroprotectionNeuronal CellsReduced oxidative stress

Detailed Research Insights

Research conducted on related compounds has shown that structural modifications can significantly affect biological activity. For example, variations in the substituents on the piperidine ring can lead to changes in potency against different cancer cell lines .

In one study, compounds structurally similar to 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one were evaluated for their cytotoxic effects against human squamous cell carcinomas and showed selective toxicity towards cancer cells compared to non-malignant cells . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Future Directions

Further research is necessary to fully understand the pharmacological potential of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one. Studies focusing on:

  • Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.

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